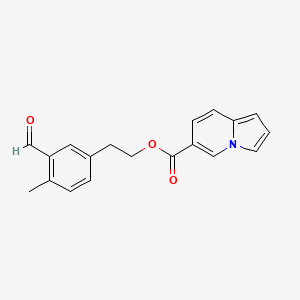
3-Formyl-4-methylphenethyl indolizine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-4-methylphenethyl indolizine-6-carboxylate is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-methylphenethyl indolizine-6-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indolizine core through a 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles . The reaction conditions often require the use of activated alkenes or alkynes, with the addition of a base to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-4-methylphenethyl indolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring due to the electron-rich nature of the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: 3-Carboxy-4-methylphenethyl indolizine-6-carboxylate.
Reduction: 3-Hydroxymethyl-4-methylphenethyl indolizine-6-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Formyl-4-methylphenethyl indolizine-6-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Formyl-4-methylphenethyl indolizine-6-carboxylate involves its interaction with various molecular targets. The indolizine core can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A simpler structure with a single fused ring system.
Indolizidine: Lacks the formyl and carboxylate functional groups.
Pyrrolo[1,2-a]pyridine: Another isomer of indole with different substitution patterns.
Uniqueness
3-Formyl-4-methylphenethyl indolizine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and carboxylate groups allows for diverse chemical reactivity and potential for various applications .
Propriétés
Formule moléculaire |
C19H17NO3 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2-(3-formyl-4-methylphenyl)ethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-14-4-5-15(11-17(14)13-21)8-10-23-19(22)16-6-7-18-3-2-9-20(18)12-16/h2-7,9,11-13H,8,10H2,1H3 |
Clé InChI |
LPSCTBPTQZATQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



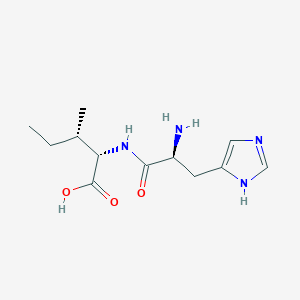
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)

![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
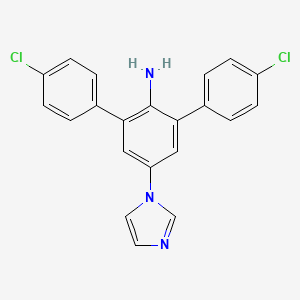
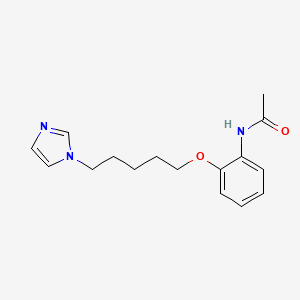

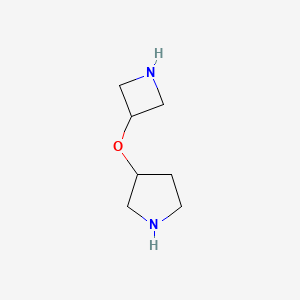
![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
![12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12931424.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)
